molecular formula C14H7BrN2O2S B1441712 3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile CAS No. 844499-56-5

3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B1441712
CAS No.: 844499-56-5
M. Wt: 347.19 g/mol
InChI Key: YSNMVWAZMAXLPE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C14H7BrN2O2S and its molecular weight is 347.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Device Characterization

Pyrazolo[4,3-b]pyridine derivatives, which include structures similar to the specified compound, have been studied for their thermal stability and polycrystalline structure. Their utility in the fabrication of devices like diodes, demonstrating rectification behavior and photovoltaic properties, has been explored (El-Menyawy, Zedan, & Nawar, 2019).

Corrosion Inhibition

Research on aryl pyrazole pyridine derivatives, which are structurally related to the specified compound, has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. Their impact on copper corrosion in hydrochloric acid, confirmed through electrochemical and quantum chemical methods, highlights their potential industrial applications (Sudheer & Quraishi, 2015).

Structural Analysis

The crystal structure of compounds closely related to the specified chemical has been determined using single crystal X-ray diffraction, providing insights into their molecular configurations and potential applications in material science (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Microbiological Activity

Studies have been conducted on derivatives of pyridine carbonitrile, including thieno[2,3-b]pyridine, for their microbiological activity. This includes research into their bacteriostatic and antituberculosis properties, suggesting potential applications in medical and pharmaceutical research (Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008).

Scalable Synthesis

There is ongoing research into the scalable preparation of thieno[2,3-b]pyridine-5-carbonitriles, highlighting the ease of synthesis and purity of these compounds. This research is crucial for their use in various scientific applications, especially in the synthesis of kinase inhibitors (Tumey, Bhagirath, Wu, & Boschelli, 2008).

Properties

IUPAC Name

3-(4-bromophenyl)-4-hydroxy-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrN2O2S/c15-8-3-1-7(2-4-8)10-6-20-14-11(10)12(18)9(5-16)13(19)17-14/h1-4,6H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNMVWAZMAXLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=C(C(=O)N3)C#N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30715978
Record name 3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844499-56-5
Record name 3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
Reactant of Route 4
3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
Reactant of Route 5
3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
Reactant of Route 6
3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile

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